2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide
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Overview
Description
2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both phenoxy and hydrazide functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide typically involves the reaction of 3,4-dimethylphenol with chloroacetic acid to form 2-(3,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(3,4-dimethylphenoxy)acetohydrazide. Finally, the condensation of this hydrazide with 2-hydroxy-4-methylbenzaldehyde under acidic conditions produces the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with receptors. The phenoxy group may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylphenoxy)acetohydrazide: Similar structure but with different methyl group positions.
2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one: Contains a pyrimidine ring and exhibits different biological activities.
Uniqueness
2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C18H20N2O3 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H20N2O3/c1-12-4-6-15(17(21)8-12)10-19-20-18(22)11-23-16-7-5-13(2)14(3)9-16/h4-10,21H,11H2,1-3H3,(H,20,22)/b19-10+ |
InChI Key |
LTKQKPMTNJEJAH-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC(=C(C=C2)C)C)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NNC(=O)COC2=CC(=C(C=C2)C)C)O |
Origin of Product |
United States |
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